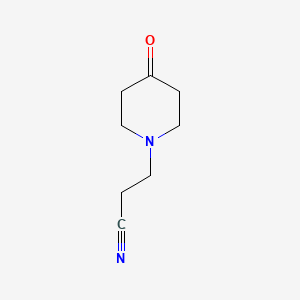
3-fluoro-N-(3-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-fluoro-N-(3-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C23H22FN3O3S and its molecular weight is 439.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Inhibition of Carbonic Anhydrase Enzymes
A significant application of benzenesulfonamide derivatives, which include compounds like 3-fluoro-N-(3-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide, is their role as inhibitors of carbonic anhydrase enzymes. These compounds have shown inhibitory effects against human isoforms hCA I and II, indicating potential for therapeutic applications in conditions where the activity of these isoforms is dysregulated (Bilginer et al., 2019). Similarly, another study demonstrated the effectiveness of related benzenesulfonamides in inhibiting carbonic anhydrase I and II, with certain compounds showing low Ki values, suggesting potential as lead compounds for further detailed studies (Gul et al., 2016).
Potential in Treatment of Neurological Conditions
Compounds similar to this compound have been studied for their potential in treating neurological conditions. One study focused on N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase, a target for exploring the pathophysiological role of the kynurenine pathway in neuronal injury (Röver et al., 1997).
Role in Cyclooxygenase-2 Inhibition
Another area of application is in the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. Certain benzenesulfonamide derivatives have been identified as potent, highly selective, and orally active COX-2 inhibitors, with potential applications in treating conditions like rheumatoid arthritis and acute pain (Hashimoto et al., 2002).
Application in Enantioselective Fluorination
Benzenesulfonamides, including fluorinated derivatives, have been explored for their application in enantioselective fluorination reactions. Studies have shown that modifying the substituents on these compounds can affect the reactivity and selectivity in such reactions, leading to high yields and enantioselectivities (Wang et al., 2014).
Enhancing Ligand Binding to Enzymes
The structure and substituents of benzenesulfonamides can significantly influence their binding to enzymes like carbonic anhydrase II. Studies have shown how variations in the hydrophobic groups of these compounds affect their binding affinities, which is crucial for designing more effective enzyme inhibitors (Gao et al., 1995).
Mecanismo De Acción
Target of Action
The primary target of 3-fluoro-N-(3-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide is the Peroxisome proliferator-activated receptor gamma (PPARγ) . PPARγ is a nuclear receptor that binds peroxisome proliferators such as hypolipidemic drugs and fatty acids .
Mode of Action
Once activated by a ligand, the nuclear receptor PPARγ binds to DNA specific PPAR response elements (PPRE) . This binding leads to the transcription of specific genes, resulting in changes at the cellular level.
Propiedades
IUPAC Name |
3-fluoro-N-[3-(4-phenylpiperazine-1-carbonyl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O3S/c24-19-7-5-11-22(17-19)31(29,30)25-20-8-4-6-18(16-20)23(28)27-14-12-26(13-15-27)21-9-2-1-3-10-21/h1-11,16-17,25H,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHHXBXLUZNJKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC(=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
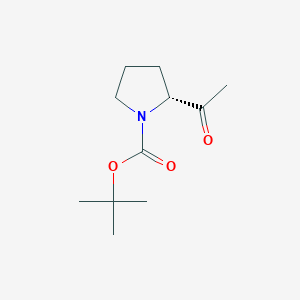
![6-(4-Ethylphenyl)-4-methyl-2-[(2-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![2-(3,5-dimethylisoxazol-4-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2993054.png)

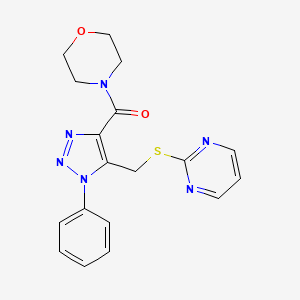
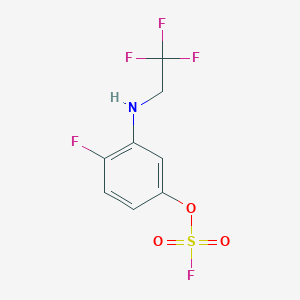
![3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-(3-ethoxypiperidin-1-yl)propan-1-one](/img/structure/B2993060.png)


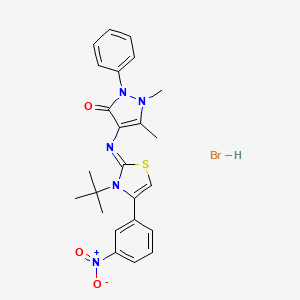

![N-(3-fluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2993067.png)
